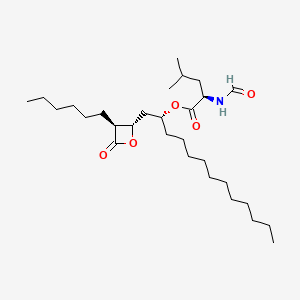

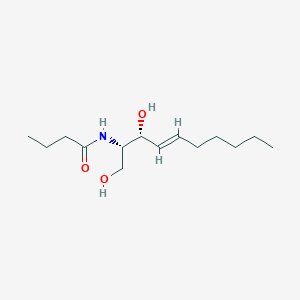

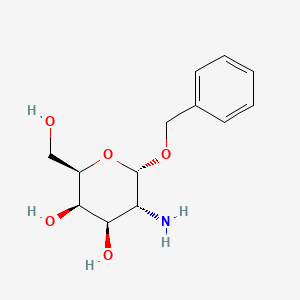

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside, and related compounds, are often synthesized through glycosylation reactions involving activated sugar derivatives. For instance, the condensation of methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-β-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, followed by deblocking, has been used to synthesize specifically fluorinated methyl β-glycosides of (1→6)-β-D-galactooligosaccharides, showcasing the complex synthetic pathways used to generate such compounds (Kováč & Glaudemans, 1984).

Molecular Structure Analysis

The molecular structure of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside derivatives is often elucidated using techniques like NMR spectroscopy. For example, studies have determined the structure of compounds involved in the synthesis of glycosides through C NMR spectroscopy, confirming the configurations and conformations of the sugar moieties involved (Kováč & Glaudemans, 1984).

Chemical Reactions and Properties

The chemical properties of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside derivatives are characterized by their reactivity in glycosylation reactions, and their transformations through various chemical reactions. This includes reactions for the synthesis of complex oligosaccharides and modifications of sugar moieties to introduce different functional groups, which are crucial for further synthetic applications (Kováč & Glaudemans, 1984).

Physical Properties Analysis

While specific studies on the physical properties of benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside itself were not highlighted, the physical properties of similar glycosides are typically investigated through crystalline structure analysis and determination of melting points, solubility, and other physicochemical parameters. These properties are essential for understanding the behavior of these compounds in various solvents and conditions, impacting their use in further chemical syntheses and applications (Gururaja et al., 1998).

Applications De Recherche Scientifique

Synthetic Mucin Fragments

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been utilized in the synthesis of mucin fragments. For example, Thomas et al. (1988) reported the synthesis of various mucin fragments, involving the treatment of benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with specific reagents and processes to yield complex glycosidic structures. These synthetic mucin fragments are significant for studying carbohydrate-protein interactions and mucin structure-function relationships (Thomas, Abbas, & Matta, 1988).

Oligosaccharide Synthesis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside serves as a critical intermediate in the synthesis of oligosaccharides. Nashed and Anderson (1983) demonstrated the preparation of glycosides with benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, contributing to the formation of complex carbohydrates. This research is vital for understanding carbohydrate chemistry and its application in biological systems (Nashed & Anderson, 1983).

Chemical Synthesis of Antigenic Determinants

In the field of immunology, benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is instrumental in the chemical synthesis of antigenic determinants. Catelani et al. (1986) conducted a study where this compound was used to synthesize the human Cad-antigenic determinant, which is important for understanding immune responses and developing immunological assays (Catelani, Marra, Paquet, & Sinaÿ, 1986).

Carbohydrate Chemistry and Glycosidic Linkages

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is also used in studies focusing on selective cleavage of glycosidic linkages. For instance, Dmitrieve et al. (1973) explored its role in developing standard procedures for cleaving glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues, which is crucial for advancing carbohydrate chemistry and understanding polysaccharide structures (Dmitrieve, Knirel, & Kochetkov, 1973).

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAXQWRKKWROR-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

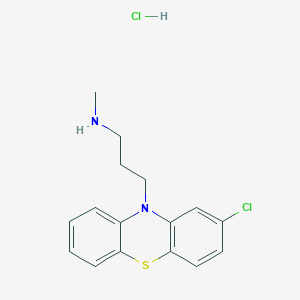

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)